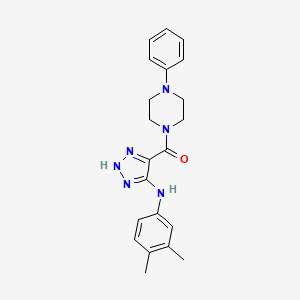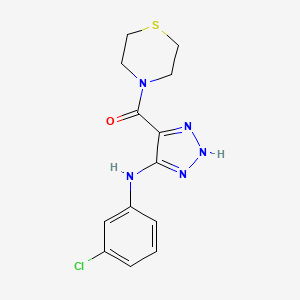![molecular formula C15H21N5O3S B6483748 N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1207025-85-1](/img/structure/B6483748.png)
N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide (N-MesPipe-BDZ) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the benzodiazepine family, which consists of compounds that act as receptor antagonists and agonists in the body. N-MesPipe-BDZ has been used in a variety of research studies, including those related to the treatment of anxiety disorders, depression, and other neurological conditions.
科学的研究の応用
N-MesPipe-BDZ has been studied extensively in scientific research. It has been used as a model compound to study the effects of benzodiazepines on the central nervous system. It has also been used to study the effects of benzodiazepines on anxiety disorders, depression, and other neurological conditions. It has also been used in studies related to the development of new drugs for the treatment of these conditions.
作用機序
N-MesPipe-BDZ acts as a receptor antagonist and agonist in the body. It binds to specific receptors in the brain, such as the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. By binding to these receptors, N-MesPipe-BDZ modulates the activity of these receptors and can produce a range of effects, from anxiolytic to sedative.
Biochemical and Physiological Effects
N-MesPipe-BDZ has been found to produce a range of biochemical and physiological effects in the body. It has been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. It has also been found to have anxiolytic and sedative effects, which can be beneficial in the treatment of anxiety disorders and depression.
実験室実験の利点と制限
N-MesPipe-BDZ has several advantages and limitations when used in laboratory experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Another advantage is that it has a wide range of effects on the central nervous system, which makes it useful in the study of anxiety and other neurological conditions. A limitation is that it is not approved for human use, so it cannot be used to test potential new drugs.
将来の方向性
N-MesPipe-BDZ has been studied extensively in scientific research, but there are still many potential future directions for its use. One potential direction is the development of new drugs for the treatment of anxiety disorders and depression. Another potential direction is the study of its effects on other neurological conditions, such as autism and Alzheimer’s disease. Additionally, further research into its mechanism of action could lead to the development of more targeted drugs for the treatment of these conditions. Finally, N-MesPipe-BDZ could be used in combination with other drugs to produce more effective treatments for these conditions.
合成法
N-MesPipe-BDZ is a synthetic compound that can be prepared through a multi-step synthesis process. The first step involves the reaction of 4-methanesulfonylpiperazine with 1-bromo-3-benzodiazole-5-carboxylic acid in an aqueous medium. This reaction produces N-MesPipe-BDZ as a white crystalline solid. The second step involves the purification of the compound through recrystallization from an alcohol solution.
特性
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-24(22,23)20-8-6-19(7-9-20)5-4-16-15(21)12-2-3-13-14(10-12)18-11-17-13/h2-3,10-11H,4-9H2,1H3,(H,16,21)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCSLLBYWRVNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B6483669.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B6483672.png)
![5-[(4-ethylphenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483677.png)
![N-[(4-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483678.png)
![5-[(4-chlorophenyl)amino]-N-[(3-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483688.png)
![5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483694.png)
![5-[(3-chlorophenyl)amino]-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483697.png)
![1-[4-(4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B6483705.png)
![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B6483710.png)
![N-(2-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483712.png)


![{[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B6483729.png)
![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B6483732.png)